3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H20ClN5O2 and a molecular weight of 469.935 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, an indole moiety, and a chlorobenzyl group. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Attachment of the indole moiety: This step involves the condensation of the pyrazole derivative with an indole aldehyde under acidic conditions.
Introduction of the chlorobenzyl group: This is typically done through an etherification reaction using 4-chlorobenzyl chloride and a phenolic intermediate.
Chemical Reactions Analysis
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid: This compound shares the chlorobenzyl and phenyl groups but differs in the presence of a propenoic acid moiety.
3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-propenoic acid: Similar in structure but with a different position of the chlorine atom on the benzyl group.
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound has additional methyl and phenyl groups on the pyrazole ring.
The uniqueness of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20ClN5O2 |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H20ClN5O2/c27-20-9-5-17(6-10-20)16-34-21-11-7-18(8-12-21)24-13-25(31-30-24)26(33)32-29-15-19-14-28-23-4-2-1-3-22(19)23/h1-15,28H,16H2,(H,30,31)(H,32,33)/b29-15+ |
InChI Key |
CSXUQZMURGRPLY-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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